molecular formula C12H11NO5 B8302618 4-Isopropyloxy-2-nitro-indane-1,3-dione

4-Isopropyloxy-2-nitro-indane-1,3-dione

Cat. No. B8302618
M. Wt: 249.22 g/mol
InChI Key: PVOTZRBMRZWVED-UHFFFAOYSA-N
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Patent
US03978231

Procedure details

4-Isopropyloxy indane-1,3-dione (0.16 g; 0.003 mole) suspended in dry ether (5 ml) was treated dropwise and with stirring with fuming nitric acid (1.0 ml) at 10°C. The resulting dark solution was treated with 5N hydrochloric acid and evaporated to a yellow crystalline product; m.p. (water, hydrochloric acid) 80°-81°C. (Found: C, 57.94; H, 4.43; N, 5.46; C12H11NO5 requires: C, 57.83; H, 4.45; N, 5.62%).
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:6]=1[C:7](=[O:15])[CH2:8][C:9]2=[O:14])([CH3:3])[CH3:2].[N+:16]([O-])([OH:18])=[O:17].Cl>CCOCC>[CH:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:6]=1[C:7](=[O:15])[CH:8]([N+:16]([O-:18])=[O:17])[C:9]2=[O:14])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
C(C)(C)OC1=C2C(CC(C2=CC=C1)=O)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated dropwise
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow crystalline product
CUSTOM
Type
CUSTOM
Details
m.p. (water, hydrochloric acid) 80°-81°C. (Found: C, 57.94; H, 4.43; N, 5.46; C12H11NO5 requires: C, 57.83; H, 4.45; N, 5.62%)

Outcomes

Product
Name
Type
Smiles
C(C)(C)OC1=C2C(C(C(C2=CC=C1)=O)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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